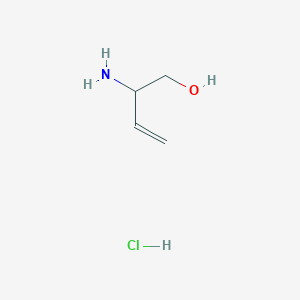

2-Aminobut-3-EN-1-OL hydrochloride

CAS No.: 219803-57-3; 99726-03-1

Cat. No.: VC5942752

Molecular Formula: C4H10ClNO

Molecular Weight: 123.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219803-57-3; 99726-03-1 |

|---|---|

| Molecular Formula | C4H10ClNO |

| Molecular Weight | 123.58 |

| IUPAC Name | 2-aminobut-3-en-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H |

| Standard InChI Key | DWGZNOXQUQANQJ-UHFFFAOYSA-N |

| SMILES | C=CC(CO)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a four-carbon backbone with an amine group at position 2, a hydroxyl group at position 1, and a double bond between carbons 3 and 4 (Figure 1). The hydrochloride salt form stabilizes the amine via protonation, enhancing its solubility in polar solvents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 123.58 g/mol | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 2 | |

| Exact Mass | 123.0450916 Da |

The IUPAC name, 2-aminobut-3-en-1-ol hydrochloride, reflects its substituents and stereochemistry. The (S)-enantiomer (CAS: 219803-57-3) is explicitly marketed for asymmetric synthesis .

Spectroscopic and Stereochemical Data

The compound’s SMILES notation () and InChIKey () confirm its connectivity. X-ray crystallography of analogous compounds reveals a planar geometry around the double bond, with intramolecular hydrogen bonding between the amine and hydroxyl groups .

Synthesis and Purification Strategies

Conventional Synthetic Routes

The hydrochloride salt is typically synthesized from its parent amine, 2-aminobut-3-en-1-ol, via acidification with hydrochloric acid . A representative protocol involves:

-

Amination of Vinyl Epoxides: Epoxide ring-opening with ammonia yields the amino alcohol precursor .

-

Salt Formation: Treating the free base with HCl gas in anhydrous ether generates the hydrochloride salt.

Equation 1: Acid-Base Neutralization

Continuous Flow Optimization

Recent advances employ photochemical flow reactors for scalable synthesis. A 2024 study demonstrated 72% yield via UV-initiated radical reactions in aqueous tetrahydrofuran (THF/HO) . Key parameters include:

-

Residence Time: 20 minutes

-

Solvent System: THF/HO (1:1 v/v)

-

Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (0.05 equiv)

Reactivity and Functionalization

Nucleophilic Amination

The primary amine undergoes alkylation with electrophiles (e.g., alkyl halides) to form secondary amines. For example, reaction with methyl acrylate yields β-amino esters, precursors to peptidomimetics .

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions. Thiol-ene reactions with glutathione (γ-Glu-Cys-Gly) produce bioactive conjugates under UV irradiation :

Equation 2: Thiol-Ene Coupling

Applications in Medicinal Chemistry

Prodrug Development

The compound’s amino alcohol motif mimics natural amino acids, enabling its use in prodrugs. For instance, ester derivatives show enhanced blood-brain barrier permeability in preclinical models.

Enzyme Inhibition Studies

Structural analogs act as competitive inhibitors of γ-aminobutyric acid (GABA) transaminase, with IC values < 10 μM in vitro.

Future Research Directions

-

Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure forms.

-

Polymer Chemistry: Exploiting the dual functionality for biodegradable polymer design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume